4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol
Description
4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol is a phenolic derivative characterized by a methoxy group (-OCH₃) at position 4, a benzoyloxy group (-OCOC₆H₅) at position 5, and two benzyl-substituted ethanone moieties at position 2. This compound is structurally complex, combining aromatic, ester, and ketone functionalities. It is primarily utilized in organic synthesis as an intermediate for constructing pharmacologically active molecules or functionalized polymers, as indicated in reagent catalogs and specialized chemical literature .
Properties
Molecular Formula |
C30H28O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-benzyl-1-(2-hydroxy-5-methoxy-4-phenylmethoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C30H28O4/c1-33-28-19-26(27(31)20-29(28)34-21-24-15-9-4-10-16-24)30(32)25(17-22-11-5-2-6-12-22)18-23-13-7-3-8-14-23/h2-16,19-20,25,31H,17-18,21H2,1H3 |
InChI Key |
MKAVQYAVRNPSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthetic approach is modular, allowing controlled introduction of functional groups to achieve high purity and yield.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 2,6-Dimethoxy-1,4-benzoquinone serves as a precursor for acetophenone derivatives.
- 3,4-Dihydroxybenzoic acid is used for preparing benzoyl chloride derivatives.
- Benzyl chloride or benzyl bromide for benzylation steps.
- Benzoyl chloride for benzoylation reactions.
Stepwise Synthetic Route
Step 1: Preparation of 3-Benzyloxy-6-hydroxy-2,4-dimethoxyacetophenone
- Starting from 2,6-dimethoxy-1,4-benzoquinone, reductive acetylation is performed using zinc powder and acetic anhydride.
- Followed by a Fries rearrangement to yield the acetophenone intermediate.
- Selective benzylation of the hydroxyl groups with benzyl bromide under basic conditions affords 3-benzyloxy-6-hydroxy-2,4-dimethoxyacetophenone.
Step 2: Synthesis of 3,4-Bis(benzyloxy)benzoyl Chloride
- Commercially available 3,4-dihydroxybenzoic acid is fully benzylated using benzyl bromide and a base.
- The resulting benzylated ester is hydrolyzed to the acid.
- Conversion of this acid to benzoyl chloride is achieved using thionyl chloride or oxalyl chloride.
Step 3: Benzoylation of Acetophenone Intermediate
- The acetophenone intermediate from Step 1 is reacted with 3,4-bis(benzyloxy)benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the benzoyloxy group at the 5-position.
Step 4: Introduction of Methoxy Group
- Methoxylation is typically achieved by methylation of phenolic hydroxyls using methyl iodide or dimethyl sulfate under basic conditions.
- Alternatively, methoxy groups may be introduced earlier in the synthesis via methoxy-substituted starting materials.
Step 5: Final Deprotection and Purification
- Benzyl protecting groups are removed by catalytic hydrogenation (e.g., H2, Pd/C) to yield free phenols.
- The final compound is purified by recrystallization or chromatography to obtain 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol in crystalline form.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive acetylation + Fries rearrangement | Zn powder, Ac2O; then heating for Fries rearrangement | ~70-75 | Intermediate acetophenone derivative |
| 2 | Benzylation + Acid chloride formation | Benzyl bromide, base; then SOCl2 or oxalyl chloride | ~65-80 | Benzoyl chloride intermediate |
| 3 | Benzoylation | Pyridine or Et3N, 0-25°C | 70-85 | Formation of benzoyloxy group |
| 4 | Methylation | Methyl iodide, K2CO3 or NaH, DMF solvent | 80-90 | Introduction of methoxy groups |
| 5 | Hydrogenolysis (deprotection) | H2, Pd/C, room temperature | 85-95 | Removal of benzyl protecting groups |
Analytical and Research Discoveries Related to Preparation
- Crystallinity and Purity: The final compound is often obtained as crystalline solid, which enhances its stability and facilitates characterization by X-ray diffraction and NMR spectroscopy.
- Selective Demethylation: Studies have shown that selective demethylation of methoxy groups can be achieved using Lewis acids or HBr in acetic acid, allowing fine control over substitution patterns.
- Neighboring Group Effects: The presence of the 4-carbonyl group influences demethylation and benzoylation regioselectivity, which is exploited during synthesis to optimize yield and purity.
- Biological Activity Correlation: The synthetic methods allow preparation of analogs for structure-activity relationship studies, revealing that the benzoyloxy and methoxy groups significantly affect biological interactions.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting materials | 2,6-Dimethoxy-1,4-benzoquinone, 3,4-dihydroxybenzoic acid, benzyl bromide, benzoyl chloride |
| Key transformations | Reductive acetylation, Fries rearrangement, benzylation, benzoylation, methylation, deprotection |
| Reaction conditions | Use of zinc powder, acetic anhydride, pyridine, methyl iodide, catalytic hydrogenation |
| Yield range | 65-95% depending on step |
| Purification methods | Recrystallization, chromatography |
| Analytical techniques | NMR, X-ray crystallography, TLC monitoring during reactions |
Chemical Reactions Analysis
4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include catalytic hydrogenation (H2 + catalyst) for reduction and oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can convert electron-withdrawing groups into electron-donating groups .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A methoxy group
- A benzoyloxy moiety
- Bis-benzyl substituents
These structural components contribute to its reactivity and interactions with biological systems, making it a subject of interest in pharmacological research.
Biological Activities
Preliminary studies suggest that 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol exhibits several notable biological activities:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property underlies many of its potential therapeutic applications, including anti-inflammatory and anticancer effects .
- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Interactions with Biomolecules : Interaction studies have focused on the binding affinity of this compound with various biomolecules, which is essential for understanding its mechanism of action and therapeutic potential.
Applications in Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile scaffold for drug development. Its ability to modulate biological pathways makes it valuable for:
- Drug Design : The compound can be utilized as a lead structure for synthesizing analogs with improved potency and selectivity against specific targets, such as nuclear hormone receptors like PPARα (Peroxisome Proliferator-Activated Receptor Alpha) .
- Therapeutic Development : Given its antioxidant and anti-inflammatory properties, it holds promise for treating conditions such as diabetic retinopathy and other inflammatory diseases .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science:
- Nanoparticle Formation : Due to its polyphenolic nature, it can be incorporated into nanoparticle formulations for drug delivery systems. Polyphenol-containing nanoparticles have shown promise in bioimaging and therapeutic delivery due to their biocompatibility and functional versatility .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxyacetophenone | Methoxy and acetophenone structure | Simpler structure; primarily used as an intermediate |
| Benzyl benzoate | Ester formed from benzyl alcohol and benzoic acid | Used as a plasticizer and fragrance |
| 2-Hydroxybenzophenone | Hydroxylated derivative of benzophenone | Exhibits UV absorption properties |
The complexity of this compound allows it to exhibit diverse chemical behaviors not seen in simpler analogs, enhancing its research value.
Case Studies
- Diabetic Retinopathy Research : In studies assessing the efficacy of compounds on retinal vascular leakage in diabetic models, derivatives of this compound have shown significant promise in reducing leakage rates comparable to established treatments .
- Antioxidant Activity Evaluation : Research exploring the antioxidant capacities of polyphenolic compounds has demonstrated that structural modifications can enhance the efficacy of compounds like this compound .
Mechanism of Action
The mechanism of action for 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol involves its interaction with molecular targets and pathways within cells. The exact molecular targets are not well-defined, but it is likely that the compound affects protein interactions and cellular signaling pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol with analogous compounds listed in chemical reagent databases (Table 1) . Key structural and functional differences are highlighted to contextualize its unique properties.
Table 1: Structural and Functional Comparison
| Compound Name | Key Functional Groups | Molecular Features | Potential Applications |
|---|---|---|---|
| This compound | Methoxy, benzoyloxy, bis-benzylethanone | High molecular weight, lipophilic | Organic synthesis intermediates |
| 4-Methoxyphenylboronic Acid | Methoxy, boronic acid (-B(OH)₂) | Planar aromatic ring, polar | Suzuki-Miyaura cross-coupling |
| 4-Methoxy-1,3-benzenediol 3-Acetate | Methoxy, diol, acetate | Labile ester, hydrophilic | Antioxidant precursors |
| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Methoxy, bromo, nitro, methyl | Electron-deficient pyridine ring | Pharmaceutical building blocks |
| 5-Methoxy-2-methylindole | Methoxy, indole, methyl | Heterocyclic aromatic system | Serotonin analogs, agrochemicals |
Key Comparisons
Lipophilicity and Steric Effects: The bis-benzylethanone and benzoyloxy groups in the target compound confer significantly higher lipophilicity compared to smaller analogs like 4-Methoxyphenylboronic Acid or 4-Methoxy-1,3-benzenediol 3-Acetate. This property may enhance its solubility in organic solvents (e.g., dichloromethane, toluene) but reduce aqueous compatibility. Steric hindrance from the bis-benzyl groups likely limits its reactivity in nucleophilic substitutions compared to less bulky analogs like 5-Methoxy-2-methylindole.
Functional Group Reactivity :
- The benzoyloxy group is more hydrolytically stable than the acetate group in 4-Methoxy-1,3-benzenediol 3-Acetate, making the target compound preferable in reactions requiring prolonged ester stability.
- Unlike 4-Methoxyphenylboronic Acid, which participates in cross-coupling reactions, the target compound lacks electrophilic or metal-coordinating groups, restricting its utility in catalysis.
Pharmacological Potential: While 5-Methoxy-2-methylindole is a known precursor to bioactive indole alkaloids, the target compound’s complex structure may hinder membrane permeability, reducing direct pharmacological utility. However, its derivatives could serve as scaffolds for drug discovery.
Biological Activity
4-Methoxy-5-benzoyloxy-2-bis-benzylethanonephenol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to support the analysis.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of methoxy, benzoyloxy, and bis-benzyl groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24O4 |
| Molecular Weight | 368.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in sources |
The biological activity of this compound is likely mediated through several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Effects : The presence of benzoyloxy and phenolic groups suggests potential antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and influencing metabolic pathways.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. For instance, a study utilizing DPPH and ABTS assays demonstrated that similar compounds effectively scavenge free radicals, suggesting that this compound could possess similar capabilities .
Antimicrobial Activity
A comparative analysis of related compounds revealed strong antimicrobial effects against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzoyloxy structures showed inhibition zones in agar diffusion tests, indicating their potential as antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7) have shown that phenolic compounds can induce apoptosis in cancer cells. A notable study reported IC50 values indicating significant cytotoxic effects at concentrations lower than 50 µM for related compounds .
Case Studies
-
Study on Antioxidant Properties
- Objective : To evaluate the antioxidant capacity of phenolic compounds.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited a significant percentage of inhibition comparable to standard antioxidants.
-
Study on Antimicrobial Activity
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Agar well diffusion method.
- Results : The compound demonstrated a clear zone of inhibition, indicating effective antimicrobial activity.
-
Cytotoxicity Assessment
- Objective : To determine the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay.
- Results : The compound showed a dose-dependent reduction in cell viability, with an IC50 value indicating potent cytotoxicity.
Q & A
Q. Characterization :
- NMR : Methoxy protons appear as a singlet at δ ~3.8 ppm; benzoyloxy groups show aromatic protons at δ ~7.5–8.0 ppm .
- Mass Spectrometry : Molecular ion peaks (M⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .
Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Perform kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track degradation (e.g., hydrolysis of benzoyloxy groups at pH >10) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, methoxy groups degrade above 150°C, while benzyl ethers are stable up to 200°C .
Advanced: What mechanistic insights explain contradictory data in oxidation reactions involving this compound?
Answer:
Divergent oxidation outcomes (e.g., quinone vs. hydroxylated products) depend on:
- Reagent Selectivity : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) targets electron-rich aromatic rings, while mCPBA (meta-chloroperbenzoic acid) oxidizes benzyl ethers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring quinone formation, whereas nonpolar solvents promote radical pathways .
- Validation : Use LC-MS to track intermediate species and isotopic labeling (e.g., ¹⁸O) to confirm reaction pathways .
Advanced: How can computational modeling resolve discrepancies in structure-activity relationships (SAR) for this compound?
Answer:
- Docking Studies : Compare binding affinities of the methoxy and benzoyloxy groups with target enzymes (e.g., cytochrome P450) using AutoDock Vina .
- MD Simulations : Analyze conformational stability in lipid bilayers to explain bioavailability variations .
- Validation : Cross-reference computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- HPLC-UV : Use a C18 column with methanol/water (70:30) mobile phase; detection at λ = 254 nm (aromatic absorption) .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective quantification in plasma (LOQ < 10 ng/mL) .
Advanced: How do substituent modifications (e.g., replacing benzyl with methyl groups) affect bioactivity?
Answer:
- Case Study : Replacing benzyl with methyl reduces logP (hydrophobicity), decreasing membrane permeability but improving aqueous solubility .
- Bioactivity Impact : Test modified analogs in cytotoxicity assays (e.g., MTT assay ) against cancer cell lines. For example, benzyl groups enhance IC₅₀ by 50% compared to methyl analogs due to improved target binding .
Basic: What protocols ensure safe handling of this compound given its potential hazards?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (benzoyl chloride byproducts are corrosive) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing side reactions?
Answer:
- Catalysis : Use Pd/C for selective hydrogenation of nitro intermediates without reducing benzoyloxy groups .
- Process Control : Monitor reaction progress in real-time via inline FTIR to detect byproducts (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
